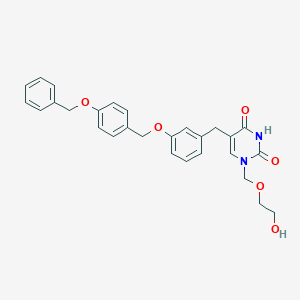
5-(Benzyloxybenzyloxybenzyl)acyclouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxybenzyloxybenzyl)acyclouridine, also known as BnBU-ACU, is a novel nucleoside analogue that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in the development of new drugs and therapies.
Mechanism Of Action
5-(Benzyloxybenzyloxybenzyl)acyclouridine exerts its antiviral and anticancer activity through the inhibition of DNA synthesis. It is incorporated into the DNA of the target cells and causes chain termination, leading to the inhibition of DNA replication and cell growth.
Biochemical And Physiological Effects
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have low toxicity and high selectivity towards target cells. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(Benzyloxybenzyloxybenzyl)acyclouridine is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. In addition, its low toxicity and high selectivity towards target cells make it a promising candidate for cancer therapy. However, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has some limitations for lab experiments, such as its low solubility in aqueous solutions and its relatively high cost compared to other nucleoside analogues.
Future Directions
There are several potential future directions for the study of 5-(Benzyloxybenzyloxybenzyl)acyclouridine. One possible direction is the development of new derivatives of 5-(Benzyloxybenzyloxybenzyl)acyclouridine with improved antiviral and anticancer activity. Another direction is the study of the mechanism of action of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in more detail, which could lead to the development of new drugs and therapies. Finally, the use of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in combination with other drugs or therapies could also be explored, in order to enhance its efficacy and reduce potential side effects.
Synthesis Methods
5-(Benzyloxybenzyloxybenzyl)acyclouridine can be synthesized through a multi-step process that involves the coupling of 5-(benzyloxy)uridine with 2,4-dichlorobenzyl alcohol, followed by the removal of the benzyl protecting groups and acylation with benzoyl chloride. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been studied for its potential applications in various scientific research fields, including virology, cancer research, and drug development. In virology, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has shown antiviral activity against herpes simplex virus type 1 and 2, as well as cytomegalovirus. In cancer research, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been used as a lead compound for the development of new nucleoside analogues with improved antiviral and anticancer activity.
properties
CAS RN |
105847-66-3 |
|---|---|
Product Name |
5-(Benzyloxybenzyloxybenzyl)acyclouridine |
Molecular Formula |
C28H28N2O6 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33) |
InChI Key |
ICNZCFDJXIBTPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Other CAS RN |
105847-66-3 |
synonyms |
5-(3-(4-benzyloxybenzyloxy)benzyl)-1-((2-hydroxyethoxy)methyl)uracil 5-(benzyloxybenzyloxybenzyl)acyclouridine BBBAU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



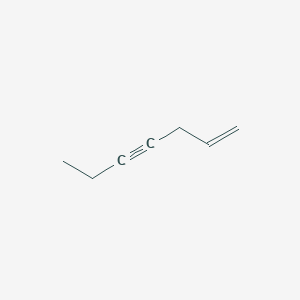
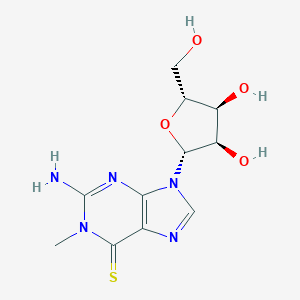
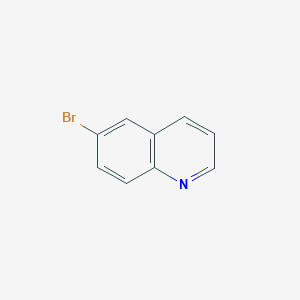
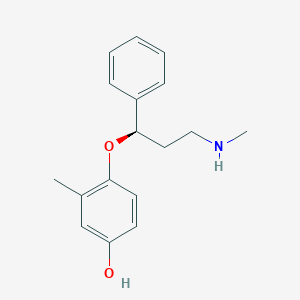

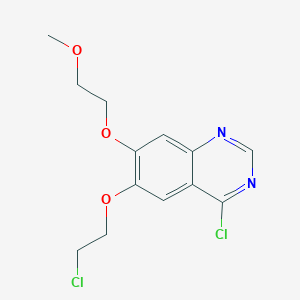
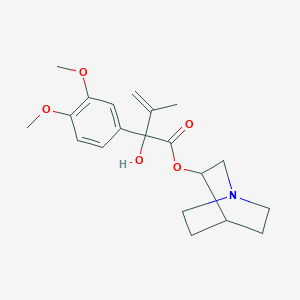
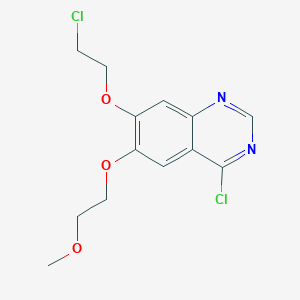
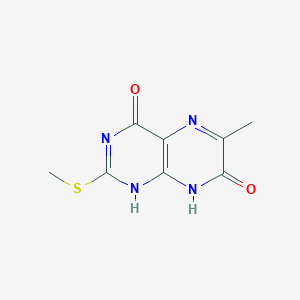
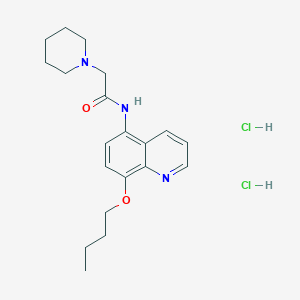
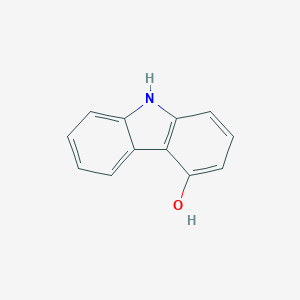
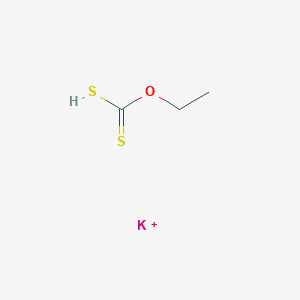
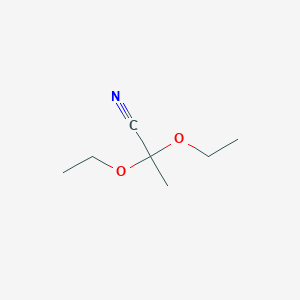
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)